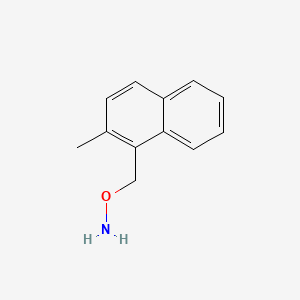

![molecular formula C8H14O B1619259 双环[2.2.2]辛烷-1-醇 CAS No. 20534-58-1](/img/structure/B1619259.png)

双环[2.2.2]辛烷-1-醇

描述

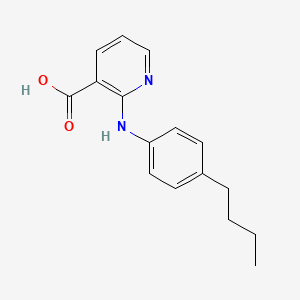

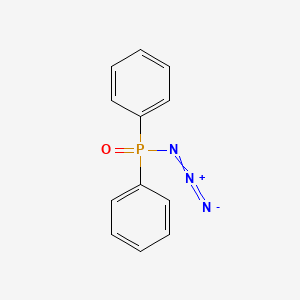

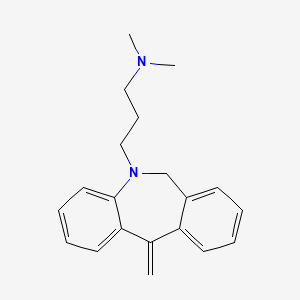

Bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H14O . It is also known as 1-Hydroxybicyclo[2.2.2]octane . The average mass of this compound is 126.196 Da .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octan-1-ol consists of a bicyclic system with three carbon atoms in each ring and a hydroxyl group attached to one of the carbons . The structure is highly symmetrical, which may have implications for its chemical reactivity.Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octan-1-ol has a density of 1.1±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 50.7±6.0 kJ/mol, and it has a flash point of 79.2±10.9 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .科学研究应用

合成和结构重要性

双环[2.2.2]辛烷-1-醇及其衍生物在复杂分子结构的合成中很重要。由于其独特的支架性质,这些化合物作为合成多种具有生物活性的化合物的关键中间体。例如,Heinrich 等人 (2016) 探索了多官能化二喹烷、氢化茚满烷和十氢化萘的非对映选择性和对映选择性合成,突出了这些双环支架在天然产物和生物活性化合物形成中的作用 (Heinrich 等人, 2016)。类似地,Wang 等人 (2018) 展示了双环[3.3.0]辛烷-1-醇的选择性构建,展示了有机合成中的可调节反应性 (Wang 等人, 2018)。

抗原生动物活性

研究还表明双环[2.2.2]辛烷-1-醇衍生物在抗原生动物活性方面的潜力。Seebacher 等人 (2005) 研究了几种双环[2.2.2]辛烷-2-亚胺和酯的抗锥虫和抗疟疾活性。他们发现这些化合物对布氏锥虫和恶性疟原虫表现出显着的活性 (Seebacher 等人, 2005)。

功能材料和分子机器

双环[2.2.2]辛烷-1-醇及其衍生物已被用于开发功能材料和分子机器。Lemouchi 等人 (2011) 合成了 1,4-双(碘乙炔基)双环[2.2.2]辛烷 (BIBCO),并展示了其在创建超快分子转子中的应用,这对于开发人工分子机器和功能材料至关重要 (Lemouchi 等人, 2011)。

作用机制

Target of Action

The primary targets of Bicyclo[22This compound is a structural element found in a myriad of natural products , suggesting that it may interact with a variety of biological targets.

Mode of Action

The specific mode of action of Bicyclo[22It has been suggested that the compound may function through a tunneling mechanism . Further research is needed to elucidate the precise interactions between Bicyclo[2.2.2]octan-1-ol and its targets.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[2.2.2]octan-1-ol are currently unknown. Given its structural similarity to other bioactive compounds , it is plausible that Bicyclo[2.2.2]octan-1-ol may influence a variety of biochemical pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[22It has been incorporated into the structure of drugs such as imatinib and vorinostat, leading to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Result of Action

The molecular and cellular effects of Bicyclo[22As a component of various bioactive compounds , it may contribute to their overall biological effects.

属性

IUPAC Name |

bicyclo[2.2.2]octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-4-1-7(2-5-8)3-6-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTOQJFVJGLVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174528 | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octan-1-ol | |

CAS RN |

20534-58-1 | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020534581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。